
Copper-63
Descripción general
Descripción
Copper-63 is a radioactive isotope of copper with a half-life of 9.7 minutes. It is commonly used in scientific research applications, particularly in the field of nuclear medicine. Copper-63 has unique properties that make it an attractive choice for use in various experiments and studies.
Aplicaciones Científicas De Investigación
Archaeological Science : Copper-63 has been significant in archaeology for understanding the provenance and history of copper alloys. Studies like those by Bray et al. (2015) focus on the life histories and flow of copper, indicating its importance in tracing the social and historical aspects of metal use.
Environmental and Resource Economics : The work by Graedel et al. (2002) discusses the comprehensive accounting of copper's lifecycle, including its mining, utilization, and recycling. This highlights Copper-63's role in understanding the environmental impact and sustainability of copper usage.
Industrial Wastewater Treatment : Copper-63 is also vital in the treatment of industrial wastewater. Research like Alsaydeh et al. (2017) outlines various techniques for removing copper from wastewater, indicating its practical applications in environmental management.
Metallurgical Applications : Papers like the one by Deming (1994) discuss the recovery of copper from ores and its comprehensive recovery, underscoring its importance in the copper industry.
Biochemical and Biomedical Research : Copper-63 plays a crucial role in studies of copper-containing proteins, as explored by Valentine and Gralla (2002). It's significant in understanding metal metabolism in various organisms.
Thermophysical Properties in Biomedicine : The study by Demin et al. (2020) on the lattice thermophysical properties of copper highlights its applications in biomedicine and industrial production.
Biological Applications in Healthcare : The development of novel copper-containing biomaterials for various health applications is detailed in Wang et al. (2020), emphasizing its role in promoting healing and its antibacterial effects.
Geochemical Research : The isotopic study of copper in sedimentary environments, as explored by Asael et al. (2007), demonstrates Copper-63's utility in understanding geochemical processes and metallic cycling.
High-Performance Computing in Research : Copper framework, as discussed by Gauch et al. (2018), illustrates its use in conducting experiments across various scientific fields, highlighting its versatility.
Radiopharmaceutical Applications : The use of Copper radioisotopes, including Copper-63, in molecular imaging and targeted radiation therapy is detailed by Niccoli Asabella et al. (2014), indicating its significant medical applications.
Propiedades
IUPAC Name |
copper-63 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[63Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.929597 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper-63 | |
CAS RN |
14191-84-5 | |
| Record name | Copper, isotope of mass 63 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

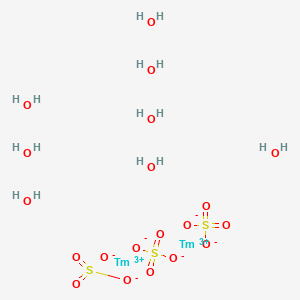
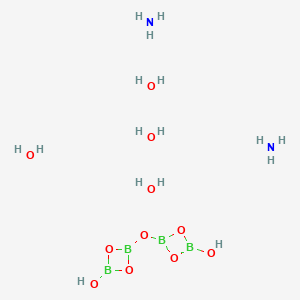
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
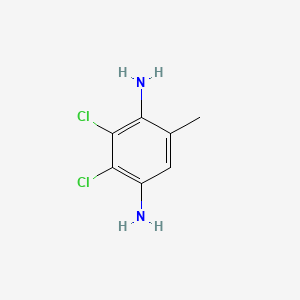
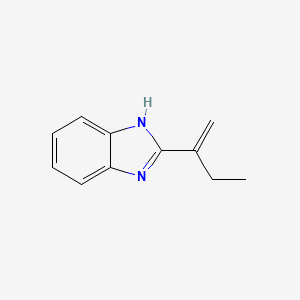
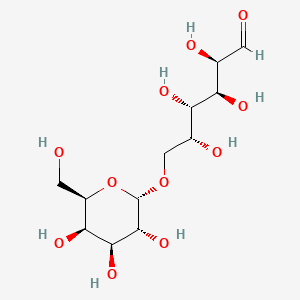
![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)
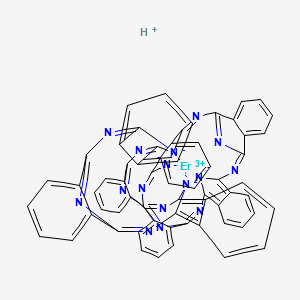
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)

